Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
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Overview
Description
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a methanol group attached to the third carbon of the pyrimidine ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol typically involves the construction of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[1,2-c]pyrimidines . Subsequent functionalization of the resulting compound can introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often employ scalable reaction conditions and cost-effective reagents to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction can produce dihydropyrrolo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme and blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds effective in cancer therapy.
Comparison with Similar Compounds
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol can be compared to other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the attached functional groups.
Pyrrolo[3,4-c]pyridine: Another related compound with a different ring fusion pattern and biological activity.
The uniqueness of this compound lies in its specific ring fusion and functionalization, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSCLJXHZFNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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